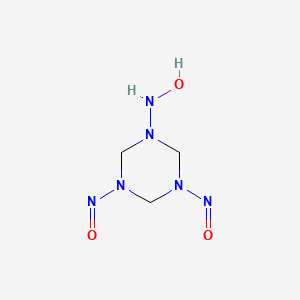
3-(Cyclohexylsulfanyl)-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylsulfanyl)-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is notable for its unique structure, which includes a trifluoromethyl group, a cyclohexylsulfanyl group, and two methylsulfanyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfanyl)-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one typically involves multiple steps. One common method starts with the preparation of the enone backbone, followed by the introduction of the trifluoromethyl group and the sulfanyl groups. The reaction conditions often require the use of strong bases and nucleophiles to facilitate the addition of the sulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylsulfanyl)-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone to an alcohol.
Substitution: The sulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted enones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Cyclohexylsulfanyl)-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylsulfanyl)-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfanyl groups can form covalent bonds with target proteins, leading to the inhibition of their function. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl vinyl ketone: Similar enone structure but lacks the trifluoromethyl and sulfanyl groups.
Cyclohexyl methyl ketone: Contains a cyclohexyl group but lacks the enone structure and trifluoromethyl group.
Trifluoroacetone: Contains a trifluoromethyl group but lacks the enone structure and sulfanyl groups.
Uniqueness
3-(Cyclohexylsulfanyl)-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one is unique due to its combination of a trifluoromethyl group, a cyclohexylsulfanyl group, and two methylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
345581-25-1 |
|---|---|
Fórmula molecular |
C12H17F3OS3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
3-cyclohexylsulfanyl-1,1,1-trifluoro-4,4-bis(methylsulfanyl)but-3-en-2-one |
InChI |
InChI=1S/C12H17F3OS3/c1-17-11(18-2)9(10(16)12(13,14)15)19-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
Clave InChI |
FENYYRANGNQBDG-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C(C(=O)C(F)(F)F)SC1CCCCC1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14237932.png)
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)

![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)


